6-Benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
“6-Benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the CAS Number: 749219-03-2 . It has a molecular weight of 245.28 .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecule’s ring structure is composed of three rings: the 2,3,5-triflurophenyl ring; the phenyl ring; and the carboxylate-grouped dihydropyrimidine .Chemical Reactions Analysis
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .Physical and Chemical Properties Analysis
The dihydropyrimidine ring adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Scientific Research Applications
Structural Analysis and Synthesis
- The crystallographic study of a related compound, "1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione ethanol hemisolvate," highlights the nearly planar nature of the pyrimidine rings and details the hydrogen bonding patterns, contributing to understanding the structural features crucial for biological activity (El‐Brollosy et al., 2012).
- A study on "Three Routes for the Synthesis of 6-Benzyl-1-ethoxymethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde" presents methods for synthesizing an analog with potential as a potent inhibitor of HIV-1 reverse transcriptase, demonstrating the versatility in synthetic approaches for tetrahydropyrimidine derivatives (Petersen, Pedersen, & Nielsen, 2001).
Biological Activity and Applications
- Research on the conversion of "1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones" introduces new antithrombotic compounds, suggesting the potential therapeutic applications of tetrahydropyrimidine derivatives (Furrer, Wágner, & Fehlhaber, 1994).
- Another study involving the synthesis of heterocyclic compounds using amidines showcases the creation of N-Bridged Heterocycles, indicating the broad applicability of these compounds in developing novel heterocyclic structures with possible pharmaceutical relevance (Ihara et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
6-benzyl-3-ethyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-15-12(16)9-11(14-13(15)17)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJMYCKJIBPGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.